molecular formula C6H6ClN3O B1585356 2-Chloro-N-pyrimidin-2-yl-acetamide CAS No. 52687-97-5

2-Chloro-N-pyrimidin-2-yl-acetamide

Cat. No.: B1585356
CAS No.: 52687-97-5
M. Wt: 171.58 g/mol
InChI Key: JHKOSWFVNOWHEU-UHFFFAOYSA-N
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Description

2-Chloro-N-pyrimidin-2-yl-acetamide is a chemical compound with the molecular formula C6H6ClN3O. It is characterized by the presence of a chloro group attached to the acetamide moiety, which is further linked to a pyrimidine ring.

Scientific Research Applications

2-Chloro-N-pyrimidin-2-yl-acetamide has several scientific research applications:

Safety and Hazards

Specific safety and hazard information for 2-Chloro-N-pyrimidin-2-yl-acetamide is not available in the retrieved sources .

Future Directions

The future directions for the research on 2-Chloro-N-pyrimidin-2-yl-acetamide could involve the development of novel anti-fibrotic drugs . Further studies could also focus on exploring its potential applications in other areas of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-pyrimidin-2-yl-acetamide typically involves the reaction of pyrimidine-2-amine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-pyrimidin-2-yl-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidinyl acetamides.

    Oxidation: Formation of pyrimidinyl acetamide oxides.

    Reduction: Formation of pyrimidinyl ethylamines.

    Hydrolysis: Formation of pyrimidinyl acetic acid and amines.

Mechanism of Action

The mechanism of action of 2-Chloro-N-pyrimidin-2-yl-acetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, thereby exerting its biological effects. The pyrimidine ring can also engage in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyrimidine: Similar in structure but lacks the acetamide group.

    2-Amino-N-pyrimidin-2-yl-acetamide: Similar but with an amino group instead of a chloro group.

    N-(2-Pyrimidinyl)acetamide: Similar but without the chloro group.

Uniqueness

2-Chloro-N-pyrimidin-2-yl-acetamide is unique due to the presence of both the chloro and acetamide groups, which confer distinct reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2-chloro-N-pyrimidin-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O/c7-4-5(11)10-6-8-2-1-3-9-6/h1-3H,4H2,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKOSWFVNOWHEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350434
Record name 2-Chloro-N-pyrimidin-2-yl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52687-97-5
Record name 2-Chloro-N-pyrimidin-2-yl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-(pyrimidin-2-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 2 amino-pyrimidine (2.0 g) in dry dichloromethane (17 mL) under nitrogen at 0° C. was treated with triethylamine (2.6 mL) followed by slow addition of chloroacetyl chloride (1.5 mL 18.4 mmol). The reaction mixture was allowed to warm up to room temperature. After 2h, the mixture was partitioned between dichioromethane and water.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2-chloro-N-(pyrimidin-2-yl)acetamide in heterocyclic chemistry?

A1: 2-Chloro-N-(pyrimidin-2-yl)acetamide serves as a vital building block in synthesizing various heterocyclic compounds with potential biological activities [, ]. Its reactivity stems from the presence of the chlorine atom, making it susceptible to nucleophilic substitution reactions, and enabling the incorporation of the pyrimidine moiety into larger structures.

Q2: Can you illustrate the use of 2-chloro-N-(pyrimidin-2-yl)acetamide in heterocycle synthesis with an example from the research?

A2: Certainly! In both papers, 2-chloro-N-(pyrimidin-2-yl)acetamide acts as a key intermediate. For instance, in [], it is synthesized from 2-aminopyrimidine and 2-chloroacetyl chloride. Further reaction with hydrazine hydrate leads to the formation of 2-hydrazinyl-N-(pyrimidin-2-yl)acetamide. This compound is then utilized to build a pyrazole ring via reaction with acetylacetone, ultimately leading to 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyrimidin-2-yl)acetamide. This showcases the compound's role in constructing valuable heterocyclic scaffolds.

Q3: What spectroscopic techniques were used to confirm the structure of 2-chloro-N-(pyrimidin-2-yl)acetamide and its derivatives?

A3: Both studies employed Fourier-transform infrared spectroscopy (FTIR), and proton nuclear magnetic resonance (1H-NMR) spectroscopy to confirm the structures of 2-chloro-N-(pyrimidin-2-yl)acetamide and the various heterocyclic compounds derived from it [, ]. Additionally, [] also utilized carbon-13 nuclear magnetic resonance (C13 NMR) spectroscopy for structural elucidation. These techniques provide complementary information about the functional groups and connectivity within the molecules, confirming successful synthesis.

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